

Synthesis of Novel Pyrazolyl s-Triazine Derivatives: A Technical Guide for Researchers

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Compound of Interest

Compound Name:	2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid
CAS No.:	1354705-12-6
Cat. No.:	B3047157

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This guide provides an in-depth exploration of the synthesis of novel pyrazolyl s-triazine derivatives, a class of heterocyclic compounds attracting significant attention in medicinal chemistry due to their diverse pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies. We will delve into the strategic considerations behind synthetic routes, provide detailed experimental protocols, and discuss the characterization of these promising molecules.

Introduction: The Growing Importance of Pyrazolyl s-Triazine Scaffolds

The fusion of pyrazole and s-triazine rings into a single molecular entity has yielded compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The s-triazine core, a six-membered aromatic heterocycle with three nitrogen atoms, provides a versatile scaffold for substitution, allowing for the fine-tuning of physicochemical properties and biological targets.[4] When coupled with the pyrazole moiety, another key pharmacophore found in numerous FDA-

approved drugs, the resulting derivatives exhibit enhanced and sometimes novel therapeutic potential.[3][5]

Notably, many pyrazolyl s-triazine derivatives have been investigated as potent inhibitors of key signaling pathways implicated in cancer, such as the EGFR/PI3K/AKT/mTOR cascade.[3][5][6] This has positioned them as attractive candidates for the development of targeted cancer therapies. This guide will focus on the practical synthesis of these valuable compounds, emphasizing reproducible and efficient methodologies.

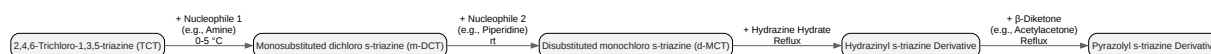
Synthetic Strategies: Pathways to Pyrazolyl s-Triazine Derivatives

The synthesis of pyrazolyl s-triazine derivatives can be broadly categorized into two main approaches: a stepwise approach starting from cyanuric chloride and a more convergent one-pot synthesis. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Stepwise Synthesis via Cyanuric Chloride

A common and highly adaptable method involves the sequential substitution of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride, TCT). This approach offers excellent control over the final structure by allowing the introduction of different nucleophiles at each position.

The general workflow for this method is as follows:



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Caption: Stepwise synthesis of pyrazolyl s-triazine derivatives from TCT.

Causality Behind Experimental Choices:

- **Temperature Control:** The reactivity of the chlorine atoms on the s-triazine ring is temperature-dependent. The first substitution is typically carried out at a low temperature (0-5 °C) to ensure monosubstitution. Subsequent substitutions require higher temperatures to overcome the deactivating effect of the electron-donating groups already introduced.[6][7]
- **Nucleophile Selection:** A wide range of amines (anilines, piperidine, morpholine, etc.) can be used as nucleophiles to introduce diversity into the molecule.[4][6] The choice of nucleophile can significantly impact the biological activity of the final compound.
- **Formation of the Pyrazole Ring:** The final step involves the cyclization of the hydrazinyl s-triazine intermediate with a β -dicarbonyl compound, most commonly acetylacetone, to form the dimethyl-substituted pyrazole ring.[7][8]

Experimental Protocol: Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine[7]

Step 1: Synthesis of Monosubstituted Dichloro s-Triazine

- Dissolve 2,4,6-trichloro-1,3,5-triazine (TCT) in acetone at 0-5 °C.
- Slowly add a solution of aniline in acetone.
- Add an aqueous solution of sodium bicarbonate dropwise to neutralize the HCl formed during the reaction.
- Stir the reaction mixture at 0-5 °C for 2-3 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Filter the precipitate, wash with water, and dry to obtain the monosubstituted product.

Step 2: Synthesis of Disubstituted Monochloro s-Triazine

- Suspend the monosubstituted product in an acetone-water mixture.
- Add piperidine and stir the mixture at room temperature overnight.
- Monitor the reaction by TLC.

- Filter the resulting solid, wash with water, and dry.

Step 3: Synthesis of Hydrazinyl s-Triazine Derivative

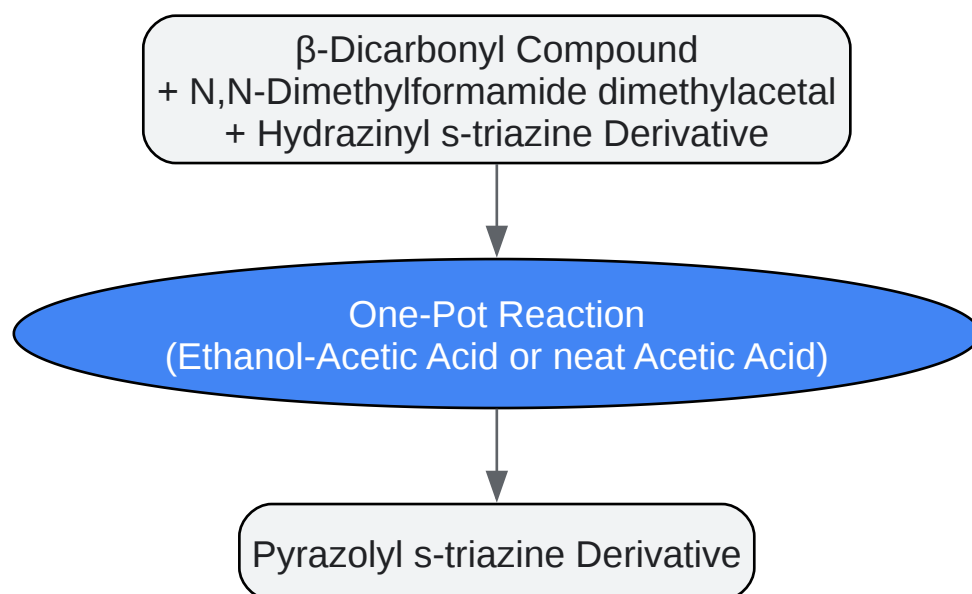
- Reflux the disubstituted monochloro s-triazine with an excess of hydrazine hydrate in ethanol overnight.^[7]
- Monitor the reaction by TLC.
- The resulting hydrazinyl derivative is often used in the next step without further purification.
^[7]

Step 4: Synthesis of the Final Pyrazolyl s-Triazine Derivative

- Dissolve the hydrazinyl s-triazine derivative in DMF.
- Add acetylacetone and reflux the mixture.
- Monitor the reaction by TLC.
- After completion, pour the reaction mixture into ice-water to precipitate the product.
- Filter the solid, wash with water, and purify by recrystallization or column chromatography.

One-Pot Synthesis

One-pot methodologies offer a more streamlined approach to synthesizing pyrazolyl s-triazine derivatives, reducing reaction time and improving overall efficiency.^[3] These methods often involve the in-situ formation of intermediates.



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Caption: General scheme for the one-pot synthesis of pyrazolyl s-triazine derivatives.

Causality Behind Experimental Choices:

- Acid Catalysis: Acetic acid plays a crucial role in this one-pot synthesis, likely by protonating the carbonyl groups of the β-dicarbonyl compound, making it more susceptible to nucleophilic attack by the hydrazinyl s-triazine.[3][6]
- In-Situ Enaminone Formation: The reaction of a β-dicarbonyl compound with N,N-dimethylformamide dimethylacetal (DMF-DMA) in situ generates a highly reactive enaminone intermediate, which then readily reacts with the hydrazinyl s-triazine.[6]

Experimental Protocol: Acetic Acid Mediated One-Pot Synthesis[3][6]

- To a solution of a β-dicarbonyl compound (e.g., ethyl acetoacetate, 5,5-dimethyl-1,3-cyclohexanedione) in ethanol or neat acetic acid, add N,N-dimethylformamide dimethylacetal.
- Stir the mixture for a short period to allow for the formation of the enaminone intermediate.
- Add the corresponding 2-hydrazinyl-4,6-disubstituted-s-triazine derivative to the reaction mixture.

- Reflux the reaction mixture for the specified time, monitoring its progress by TLC.
- Upon completion, cool the reaction mixture and isolate the product by filtration or by pouring it into ice-water to induce precipitation.
- Purify the crude product by recrystallization from a suitable solvent.

Characterization of Pyrazolyl s-Triazine Derivatives

The structural elucidation of newly synthesized pyrazolyl s-triazine derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.

- ^1H and ^{13}C NMR Spectroscopy: Provides detailed information about the proton and carbon framework of the molecule, confirming the presence of the pyrazole and s-triazine rings and the nature of the substituents.[1][2]
- Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[1][2]
- Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
- Elemental Analysis (CHN Analysis): Determines the elemental composition of the compound, which should be in agreement with the calculated values for the proposed structure.[5]
- Single-Crystal X-ray Diffraction: Provides unambiguous proof of the molecular structure and stereochemistry.[5][8]

Table 1: Representative Spectroscopic Data for a Pyrazolyl s-Triazine Derivative[6]

Compound	¹ H NMR (400 MHz, CDCl ₃ , ppm) δ	¹³ C NMR (101 MHz, CDCl ₃ , ppm) δ	HRMS-ESI (m/z) [M+H] ⁺
7d	1.09 (s, 6H, 2CH ₃), 2.39 (s, 2H, CH ₂), 3.2 (s, 2H, CH ₂), 3.73 (brs, 8H, 2 CH ₂ -N-CH ₂), 3.83 (brs, 8H, 2 CH ₂ -O-CH ₂), 8.08 (s, 1H, CH-pyrazole)	28.5, 39.8, 43.6, 43.8, 51.8, 66.7, 120.9, 139.6, 151.5, 162.9, 164.6, 165.1, 193.0	Calculated: 414.48; Found: 414.2246

Applications in Drug Discovery

As previously mentioned, pyrazolyl s-triazine derivatives have emerged as a promising class of compounds in drug discovery, particularly in the field of oncology. Their ability to inhibit key cellular signaling pathways makes them attractive candidates for further development.

Targeted Therapy:

- **EGFR/PI3K/AKT/mTOR Pathway Inhibition:** Several studies have demonstrated that these compounds can effectively inhibit the epidermal growth factor receptor (EGFR) and downstream components of the PI3K/AKT/mTOR signaling pathway, which are frequently dysregulated in various cancers.[\[3\]](#)[\[5\]](#)[\[6\]](#)
- **CDK-2 Inhibition:** Some derivatives have also shown inhibitory activity against cyclin-dependent kinase 2 (CDK-2), a key regulator of the cell cycle, suggesting a multi-targeted approach to cancer therapy.[\[1\]](#)[\[2\]](#)

The modular nature of the synthesis of pyrazolyl s-triazine derivatives allows for the creation of large libraries of compounds for screening, facilitating the identification of lead candidates with improved potency and selectivity.

Conclusion

The synthesis of novel pyrazolyl s-triazine derivatives is a dynamic and evolving field with significant implications for medicinal chemistry and drug discovery. The synthetic strategies outlined in this guide, from the well-established stepwise approach to efficient one-pot

methodologies, provide researchers with a robust toolkit for accessing these valuable compounds. A thorough understanding of the underlying reaction mechanisms and careful characterization of the synthesized molecules are paramount for the successful development of new therapeutic agents based on this versatile scaffold.

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